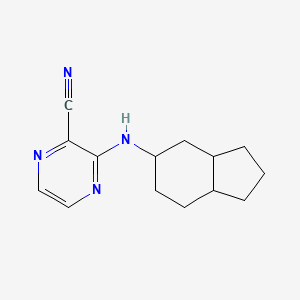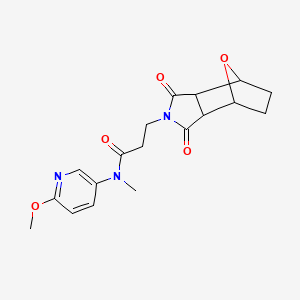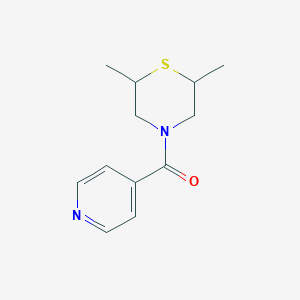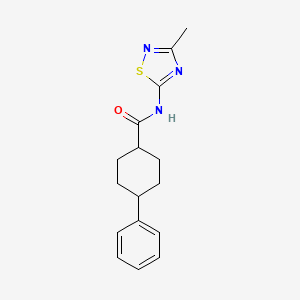![molecular formula C16H22N2O3S B6754206 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one](/img/structure/B6754206.png)
4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one is a complex organic compound that features a piperazine ring substituted with a thiophene group and an oxan-4-yl propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperazine ring, followed by the introduction of the thiophene group and the oxan-4-yl propanoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxan-4-yl propanoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one
- (3S,4S)-1-[3-(oxan-4-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[3-(oxan-4-yl)propanoyl]-3-thiophen-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-14(4-3-12-5-9-21-10-6-12)18-8-7-17-16(20)15(18)13-2-1-11-22-13/h1-2,11-12,15H,3-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEBJYXPBOFZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC(=O)N2CCNC(=O)C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6-Dimethyl-3-(4-methylpyrimidin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6754128.png)

![3-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(2,5-dimethylpyrazol-3-yl)pyrrolidin-2-one](/img/structure/B6754130.png)
![3-(Cyclobutylmethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6754131.png)

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-3-(oxan-4-yl)propan-1-one](/img/structure/B6754159.png)
![1-[3-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B6754169.png)
![[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B6754177.png)

![[3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone](/img/structure/B6754190.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(oxolan-3-yl)acetamide](/img/structure/B6754198.png)
![[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B6754218.png)

![[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone](/img/structure/B6754227.png)
